molecular formula C7H12O2 B12957762 (R)-4-Isopropyldihydrofuran-2(3H)-one

(R)-4-Isopropyldihydrofuran-2(3H)-one

Cat. No.: B12957762
M. Wt: 128.17 g/mol
InChI Key: KSHNENOHFJQWJE-LURJTMIESA-N
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Description

Significance of the Dihydrofuran-2(3H)-one Ring System in Organic Chemistry

The dihydrofuran-2(3H)-one ring, also known as γ-butyrolactone, is a foundational structure in organic chemistry. This heterocyclic system is a key component in a wide array of natural products and serves as a versatile building block in synthetic chemistry. Its utility stems from the multiple reactive sites that allow for various chemical transformations, including ring-opening reactions, alkylation, and modifications at different positions of the ring.

Research has demonstrated that derivatives of furan-2(3H)-one exhibit a range of biological activities, including antiproliferative effects against various cancer cell lines. rsc.org The scaffold's ability to be functionalized allows for the creation of libraries of compounds for screening in drug discovery. For instance, substituted furanones have been synthesized and tested for anti-inflammatory and antibacterial activities. researchgate.net Furthermore, the dihydrofuran ring can act as a precursor in benzannulation reactions to form more complex polycyclic structures like carbazoles.

Stereochemical Importance of Chiral Lactones, with Emphasis on the (R)-Configuration at the 4-Position

Chirality, or the "handedness" of a molecule, is a critical concept in chemistry, particularly in the context of biological activity. Chiral lactones possess at least one stereocenter, and their different enantiomers (non-superimposable mirror images) can exhibit markedly different physiological effects. The specific three-dimensional arrangement of atoms, defined by configurations such as (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left), determines how a molecule interacts with other chiral entities, such as enzymes and receptors in the body.

The configuration at the 4-position of the γ-lactone ring is often crucial for its function and application. For example, the (R)-enantiomer of a 4-substituted lactone can be a key intermediate for a specific therapeutic agent, while the (S)-enantiomer may be inactive or exhibit undesirable properties. A prominent example is (R)-4-propyldihydrofuran-2(3H)-one, which is a key chiral intermediate in the synthesis of Brivaracetam, an antiepileptic drug. chemicalbook.comchemicalbook.comgoogle.comchemicalbook.com The use of the optically pure (R)-isomer is essential to produce the final drug with high chiral purity, avoiding the need for difficult separation of diastereomers that would arise from using a racemic mixture. chemicalbook.comgoogle.com This underscores the strategic importance of controlling the stereochemistry at the 4-position to achieve the desired biological or chemical outcome.

Overview of Research Trajectories for 4-Substituted Dihydrofuran-2(3H)-one Structures

The chemical literature details extensive research into the synthesis of 4-substituted dihydrofuran-2(3H)-ones, driven by their value as chiral building blocks. A primary goal of this research is the development of efficient, scalable, and economically viable methods to produce these compounds with high enantiomeric purity.

To overcome these issues, modern research focuses on innovative synthetic strategies. These include:

Organocatalytic Methods: The use of small organic molecules as catalysts to generate the desired stereocenter, which can be more economical and environmentally friendly. google.com

Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired isomer. chemicalbook.com

Asymmetric Synthesis from Chiral Precursors: Starting with an already chiral molecule to guide the stereochemistry of subsequent reactions.

For instance, one novel process for the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one begins with trans-2-hexen-1-al and nitromethane, using an organocatalytic method to establish the stereocenter. google.com Another approach involves the alkylation and reduction of optically pure oxazol-2-one derivatives. google.com These diverse strategies reflect an ongoing effort to create more practical and sustainable pathways to these valuable chiral lactones.

Contextualizing (R)-4-Isopropyldihydrofuran-2(3H)-one within the Broader Class of Chiral Lactones

(R)-4-Isopropyldihydrofuran-2(3H)-one is a member of the 4-substituted γ-lactone family. It is characterized by a dihydrofuran-2(3H)-one core with a chiral center at the C4 position, to which an isopropyl group is attached. While its n-propyl analogue has been the subject of considerable research due to its role as a pharmaceutical intermediate, specific and detailed studies on the isopropyl variant are less prevalent in the scientific literature.

Despite the relative lack of dedicated research, its structural features allow for informed contextualization. As a chiral γ-lactone, it holds potential as a valuable synthon, or building block, for the creation of more complex chiral molecules. The principles governing the synthesis and reactivity of its analogues, such as the importance of stereocontrol and the various methods to achieve it, are directly applicable. The isopropyl group, being bulkier than an n-propyl group, could influence the steric environment of reactions, potentially leading to different reactivity patterns or selectivities in synthetic applications. Its chemical properties are expected to be similar to other small alkyl-substituted lactones, serving as a versatile intermediate in organic synthesis.

Data Tables

Physicochemical Properties of the Analogous Compound: (R)-4-Propyldihydrofuran-2(3H)-one

PropertyValueSource(s)
CAS Number 63095-51-2 chemicalbook.comsigmaaldrich.com
Molecular Formula C₇H₁₂O₂ pharmacompass.com
Molecular Weight 128.17 g/mol pharmacompass.com
Appearance Yellow oily liquid chemicalbook.comchemicalbook.comchemdad.com
Boiling Point 226.3 ± 8.0 °C (Predicted) chemdad.com
Density 0.983 ± 0.06 g/cm³ (Predicted) chemdad.com
Solubility Slightly soluble in chloroform, methanol, and ethanol chemicalbook.comchemicalbook.comchemdad.com
Storage Temperature 2-8°C chemicalbook.comchemdad.com
Topological Polar Surface Area 26.3 Ų pharmacompass.com

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(4R)-4-propan-2-yloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-5(2)6-3-7(8)9-4-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

KSHNENOHFJQWJE-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@H]1CC(=O)OC1

Canonical SMILES

CC(C)C1CC(=O)OC1

Origin of Product

United States

Synthetic Methodologies for R 4 Isopropyldihydrofuran 2 3h One and Its Analogues

Enantioselective and Asymmetric Synthesis Strategies

The generation of the stereocenter at the C4 position of the dihydrofuranone ring is the critical challenge in the synthesis of (R)-4-Isopropyldihydrofuran-2(3H)-one. Modern asymmetric synthesis provides a powerful toolkit to address this challenge, moving beyond classical resolution methods to more efficient and atom-economical catalytic approaches.

Organocatalytic Approaches to Chiral 4-Substituted Dihydrofuran-2(3H)-ones

Organocatalysis has emerged as a robust platform for asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. These methods often operate under mild conditions and avoid the use of toxic or expensive metal catalysts.

One of the most effective strategies for constructing chiral γ-lactones involves the organocatalytic Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a cyclization step. In the context of synthesizing 4-substituted dihydrofuran-2(3H)-ones, this typically involves the conjugate addition of an aldehyde, such as isobutyraldehyde (B47883), to a suitable Michael acceptor.

The reaction is often catalyzed by chiral secondary amines, such as proline and its derivatives, which activate the aldehyde nucleophile through the formation of a transient enamine. This enamine then attacks the Michael acceptor with high facial selectivity, dictated by the chiral environment of the catalyst. For instance, thiourea-based bifunctional organocatalysts derived from (R,R)-1,2-diphenylethylenediamine have been successfully employed for the enantioselective Michael addition of isobutyraldehyde to maleimides. mdpi.comnih.gov This reaction proceeds with high yield and enantioselectivity, demonstrating the power of this approach for establishing the desired stereocenter. mdpi.com Subsequent chemical transformations can then convert the Michael adduct into the target γ-lactone.

A general scheme for this process involves the reaction of an α,β-unsaturated ester with an aldehyde in the presence of a chiral amine catalyst. The resulting Michael adduct, a γ-oxo-ester, can then be reduced and cyclized to afford the desired 4-substituted γ-butyrolactone.

Table 1: Organocatalytic Michael Addition of Aldehydes to Maleimides

CatalystAldehydeSolventYield (%)ee (%)Ref
(R,R)-DPEN-thioureaIsobutyraldehydeWater≥9799 mdpi.comnih.gov
β-PhenylalanineVariousVariousHighHigh mdpi.com
Aspartic AcidVariousVariousHighHigh mdpi.com

DPEN = 1,2-diphenylethylenediamine

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, offers a convergent route to α-acyloxy carboxamides. An intramolecular variant of this reaction can be ingeniously applied to the synthesis of γ-lactones. This approach typically involves a substrate containing both a carboxylic acid and a ketone or aldehyde functionality.

While the intermolecular Passerini reaction is well-documented, its intramolecular application for γ-lactone synthesis is a more specialized area. The reaction proceeds through the formation of a key intermediate that cyclizes to form the lactone ring. The diastereoselectivity of the ring closure is a crucial aspect of this methodology, often influenced by the substrate's inherent stereochemistry or the reaction conditions. Research in this area has explored the use of various substrates to control the stereochemical outcome, though specific applications to (R)-4-isopropyldihydrofuran-2(3H)-one are not extensively reported in the literature. The general principle, however, provides a viable synthetic pathway that can be adapted for this target.

The generation of the crucial C4 stereocenter in 4-substituted dihydrofuran-2(3H)-ones is a central theme in their asymmetric synthesis. Organocatalysis provides a diverse array of methods to achieve this with high enantiocontrol. Beyond the Michael addition, other organocatalytic reactions can be employed.

For example, enantioselective aldol (B89426) reactions catalyzed by chiral amines or phosphoric acids can create stereocenters that are subsequently incorporated into the γ-lactone framework. The catalyst forms a chiral enamine or activates the electrophile through hydrogen bonding, directing the approach of the reactants to favor the formation of one enantiomer. youtube.com

Furthermore, cascade reactions, where multiple bonds and stereocenters are formed in a single operation, represent a highly efficient strategy. An organocatalytic Michael addition followed by an intramolecular cyclization is a prime example of such a cascade that directly leads to chiral γ-lactones. The stereochemical information installed in the initial Michael addition is effectively transferred to the final cyclic product. The development of novel organocatalysts continues to expand the scope and efficiency of stereocenter generation in the synthesis of complex molecules like (R)-4-isopropyldihydrofuran-2(3H)-one. rsc.org

Chiral Auxiliary-Mediated Synthesis of 4-Substituted Dihydrofuran-2(3H)-ones

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered. This strategy has been successfully applied to the synthesis of chiral γ-lactones.

A common approach involves the use of Evans oxazolidinone auxiliaries. nih.gov An achiral carboxylic acid can be converted into a chiral N-acyloxazolidinone. Deprotonation of this species generates a chiral enolate, which can then react with an electrophile, such as an alkyl halide, in a highly diastereoselective manner. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate. Subsequent removal of the auxiliary reveals the chiral carboxylic acid, which can then be converted to the target γ-lactone.

For the synthesis of analogues of (R)-4-isopropyldihydrofuran-2(3H)-one, such as the propyl variant, methods have been developed that utilize optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-one as a starting material. youtube.comnih.gov This chiral auxiliary directs an alkylation reaction, followed by reduction and cyclization to yield the desired (R)-4-propyldihydrofuran-2(3H)-one with high optical purity. youtube.comnih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary TypeKey FeatureTypical ApplicationRef
Evans OxazolidinonesRigid bicyclic system directs alkylationAsymmetric alkylation, aldol reactions nih.gov
SAMP/RAMP HydrazonesFormation of chiral aza-enolatesAsymmetric alkylation of ketones and aldehydes thieme-connect.com
CamphorsultamSterically demanding sulfonamideAsymmetric Diels-Alder, aldol, and alkylation reactions thieme-connect.com
Pseudoephedrine AmidesForms chiral enolatesAsymmetric alkylation of carboxylic acid derivatives nih.gov

Chemo-Enzymatic and Biocatalytic Routes to Enantiomerically Pure Lactones

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure compounds. Enzymes, operating under mild conditions in aqueous media, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of chiral lactones, several enzymatic strategies are available. Lipases and esterases are widely used for the kinetic resolution of racemic lactones or their precursors. nih.govnih.gov In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, Candida antarctica lipase (B570770) B (CAL-B) is a versatile and widely used enzyme for the resolution of a variety of chiral alcohols and esters. nih.gov This approach can be applied to a racemic mixture of 4-isopropyldihydrofuran-2(3H)-one or a suitable precursor.

Another powerful biocatalytic approach involves the use of oxidoreductases, such as alcohol dehydrogenases (ADHs) and ene-reductases (ERs). nih.govnih.gov ADHs can catalyze the enantioselective reduction of γ-keto esters to the corresponding chiral γ-hydroxy esters, which then spontaneously cyclize to form the enantiopure γ-lactone. nih.gov Ene-reductases, on the other hand, catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated lactones (butenolides) to produce chiral saturated lactones. nih.govrsc.org These enzymatic reductions often proceed with very high enantiomeric excess (ee).

Table 3: Biocatalytic Approaches to Chiral Lactones

Enzyme ClassReaction TypeSubstrate ExampleProductRef
LipaseKinetic ResolutionRacemic 4-alkyl-γ-butyrolactone(R)- or (S)-4-alkyl-γ-butyrolactone nih.govnih.gov
Alcohol DehydrogenaseAsymmetric Reductionγ-Keto esterChiral γ-hydroxy ester (lactone precursor) nih.gov
Ene-ReductaseAsymmetric Reduction4-Isopropyl-2(5H)-furanone(R)-4-Isopropyldihydrofuran-2(3H)-one nih.govrsc.org

Stereoselective Alkylation and Oxidative Degradation Protocols

The enantioselective construction of substituted γ-butyrolactones, such as (R)-4-Isopropyldihydrofuran-2(3H)-one, often relies on stereoselective alkylation of a pre-existing lactone scaffold. These methods are pivotal for establishing the desired stereochemistry at the C4 position.

One prominent strategy involves the sequential dialkylation of a chiral γ-butyrolactone precursor, such as (S)-γ-[(trityloxy)methyl]-γ-butyrolactone, to create quaternary carbon centers. acs.org This approach provides a pathway to optically active β,β-disubstituted γ-butyrolactones. acs.org The versatility of the γ-butyrolactone core allows for numerous transformations due to its functional groups. acs.org The subsequent oxidative degradation of these alkylated products can lead to useful synthons, like 1,3,5,7,9-pentaol units, which are valuable in the synthesis of polyhydroxylated natural products. acs.org

Catalytic asymmetric reactions represent a powerful tool for synthesizing chiral butyrolactones. acs.org For instance, the vinylogous Michael addition of γ-alkyl-substituted β,γ-unsaturated butenolides to maleimides can be achieved with high stereoselectivity using a chiral thiourea/tertiary-amine bifunctional catalyst. acs.org This process operates through a proposed mechanism involving hydrogen bonding interactions that pre-activate the butenolide for the addition. acs.org

Table 1: Overview of Stereoselective Alkylation Strategies for Butyrolactone Synthesis

Method Key Features Catalyst/Reagent Outcome
Sequential Dialkylation Enantioselective construction of quaternary carbon centers. acs.org (S)-γ-[(trityloxy)methyl]-γ-butyrolactone as precursor. acs.org Optically active β,β-disubstituted γ-butyrolactones. acs.org

Multi-step Total Synthesis and Convergent Approaches

The total synthesis of (R)-4-Isopropyldihydrofuran-2(3H)-one and its analogues often involves multi-step sequences that can be either linear or convergent. These approaches hinge on key chemical reactions that construct the core dihydrofuranone ring and install the necessary functional groups in a controlled manner.

Cyclization Reactions for Dihydrofuranone Ring Formation

The formation of the dihydrofuranone ring is the cornerstone of the synthesis. Several intramolecular cyclization strategies have been developed to efficiently construct this heterocyclic system.

A fundamental and direct method for forming the lactone ring is the intramolecular cyclization of γ-hydroxy acids or related 1,4-hydroxycarbonyl precursors. nih.govyoutube.com This reaction involves a nucleophilic attack by the hydroxyl group onto the carbonyl carbon of the carboxylic acid (or aldehyde), followed by the elimination of water to form the cyclic ester. youtube.com

In the gas phase, the uncatalyzed cyclization of a model compound like 4-hydroxybutanal has a significant energy barrier. nih.gov However, the presence of an acid catalyst can dramatically reduce this barrier. nih.gov Studies have shown that acids such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃) can effectively catalyze the cyclization step. nih.gov While H₂SO₄ provides the greatest reduction in the reaction barrier, kinetic studies suggest that HNO₃ may lead to a faster rate due to its higher atmospheric concentration combined with a reduced barrier. nih.gov This acid-catalyzed cyclization readily produces the 2-hydroxytetrahydrofuran (B17549) intermediate, which is the immediate precursor to the dihydrofuranone ring. nih.gov

Table 2: Catalytic Effects on the Cyclization of 4-Hydroxybutanal

Catalyst Barrier for Cyclization (kcal/mol) Significance
None 34.8 Inaccessible under atmospheric conditions. nih.gov
H₂SO₄ -13.1 Greatest reduction in reaction barrier. nih.gov
HNO₃ Not specified, but reduced Fastest reaction rate due to atmospheric concentration and reduced barrier. nih.gov

Data is relative to the respective separated starting reactants. nih.gov

A novel and efficient approach to dihydrofuran-2(3H)-ones involves the intramolecular cyclization of 4-ynamides. organic-chemistry.orgnih.gov This method utilizes a Vilsmeier reagent (POCl₃/DMF) to induce the cyclization, affording the desired dihydrofuranone products in good yields, typically ranging from 73–84%. organic-chemistry.org This reaction is significant as it represents the first instance of an alkyne functioning as the nucleophile in a Vilsmeier-type reaction. organic-chemistry.orgnih.gov

The process begins with the synthesis of multifunctional 4-ynamides from propargylic alcohols and vinyl azides, a reaction catalyzed by BF₃·Et₂O at room temperature. organic-chemistry.orgnih.gov This step is operationally convenient and accommodates a wide range of substrates and functional groups. organic-chemistry.org The subsequent Vilsmeier cyclization of the 4-ynamide proceeds stereospecifically, with the steric influence of substituents dictating the formation of (Z)-dihydrofuran-2(3H)-ones. organic-chemistry.org

Sequential Functional Group Transformations

Constructing the final target molecule often requires a carefully planned sequence of reactions to introduce and modify functional groups on a starting scaffold.

A patented method for preparing optically pure (R)-4-n-propyl-dihydrofuran-2(3H)-one, a close analogue of the title compound, exemplifies a sequential transformation strategy. wipo.int This process starts from an optically pure raw material and involves a sequence of alkylation, reduction, cyano hydrolysis, and esterification (lactonization). wipo.int

In one specific example, optically pure (R)-3-(hydroxymethyl)hexanenitrile undergoes cyano hydrolysis and lactonization under acidic conditions to yield the final product. google.com The hydrolysis of the cyano group can be performed using either inorganic acids like hydrochloric acid or sulfuric acid, or organic acids. google.com Alternatively, the hydrolysis can occur under basic conditions, followed by an acidification step to induce lactonization. google.com This multi-step sequence is designed to be economical and scalable, providing the target lactone with high optical purity, which is crucial for its use as an intermediate in the synthesis of pharmaceutical ingredients like Brivaracetam. google.comgoogle.com

Oxidation-Reduction Methods for Lactone Formation

The formation of the γ-butyrolactone ring in compounds like (R)-4-isopropyldihydrofuran-2(3H)-one can be effectively achieved through carefully designed oxidation-reduction sequences. These methods typically involve the cyclization of a precursor molecule that already contains the required carbon skeleton and stereocenter.

One prominent reduction-based approach involves the selective reduction of a carboxylic acid derivative, followed by spontaneous or acid-catalyzed lactonization. A common precursor for the analogous (R)-4-propyldihydrofuran-2(3H)-one is (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid. In a typical procedure, this dicarboxylic acid monoester is treated with a reducing agent such as borane (B79455) dimethyl sulfide (B99878) complex in an appropriate solvent like tetrahydrofuran. The borane selectively reduces the free carboxylic acid to a primary alcohol. Subsequent treatment with an acid, for instance, hydrochloric acid, facilitates the cleavage of the tert-butyl ester and promotes the intramolecular cyclization to yield the desired lactone. chemicalbook.com

Table 1: Reduction-Based Lactonization for (R)-4-Propyldihydrofuran-2(3H)-one

Step Reagents and Conditions Product Yield Reference
1. Reduction (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid, Borane dimethyl sulfide, Tetrahydrofuran, 10-25°C, 16h (R)-tert-butyl 3-(hydroxymethyl)hexanoate - chemicalbook.com

| 2. Cyclization | Hydrochloric acid, Water, 0-25°C, 24h | (R)-4-Propyldihydrofuran-2(3H)-one | 78% | chemicalbook.com |

Alternatively, oxidation methods can be employed. For the synthesis of the propyl analogue, a route starting from (R)-2-benzylpentyl acetate (B1210297) has been described. This method utilizes a ruthenium-catalyzed oxidation. The substrate is treated with periodic acid (H₅IO₆) in the presence of a catalytic amount of ruthenium(III) chloride in a solvent system of carbon tetrachloride, acetonitrile, and water. This oxidative cleavage and subsequent cyclization afford the lactone. lookchem.comchemicalbook.com The reaction is typically vigorous and requires careful temperature control.

Table 2: Oxidation-Based Lactonization for (R)-4-Propyldihydrofuran-2(3H)-one

Reagents and Conditions Product Reference

While these methods are documented for the propyl analogue, the chemical principles are broadly applicable for the synthesis of (R)-4-isopropyldihydrofuran-2(3H)-one, starting from the corresponding isopropyl-substituted precursors.

Preparation of Functionalized (R)-4-Isopropyldihydrofuran-2(3H)-one Derivatives

The functionalization of the (R)-4-isopropyldihydrofuran-2(3H)-one scaffold is crucial for creating a diverse range of molecules with potentially novel properties. This can involve the introduction of hydroxyl groups or the formation of more complex conjugates.

Synthesis of Hydroxylated Isopropyldihydrofuranone Structures

Specific methods for the direct hydroxylation of (R)-4-isopropyldihydrofuran-2(3H)-one are not extensively detailed in the available literature. However, general strategies for the hydroxylation of lactones can be considered. One common approach is the α-hydroxylation of the lactone enolate. This would involve deprotonation at the α-position (C3) using a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an electrophilic oxygen source like a molecular oxygen or a peroxide reagent.

Another potential route is the synthesis from hydroxylated precursors. For instance, starting with an appropriately protected hydroxy-isopropyl succinic acid derivative would allow for the application of the reduction-cyclization methodology described earlier, leading to a hydroxylated lactone. While not specific to the isopropyl derivative, the synthesis of (R)-4-hydroxydihydrofuran-2(3H)-one is well-established and could serve as a model for developing synthetic routes to hydroxylated 4-isopropyl derivatives. nih.gov

Routes to Complex Isopropyldihydrofuranone Conjugates

The synthesis of complex conjugates of (R)-4-isopropyldihydrofuran-2(3H)-one can be envisioned through several synthetic strategies, although specific examples for the isopropyl derivative are not prevalent in the literature. One of the most powerful methods for forming carbon-carbon bonds in such systems is through conjugate addition (Michael addition) to an α,β-unsaturated lactone. libretexts.org

To achieve this, (R)-4-isopropyldihydrofuran-2(3H)-one would first need to be converted into its α,β-unsaturated analogue, (R)-4-isopropyl-5H-furan-2-one. This can be accomplished through various dehydrogenation methods. Once the α,β-unsaturated lactone is obtained, it can react with a wide range of nucleophiles, such as organocuprates (Gilman reagents), enamines, or stabilized carbanions, to introduce a variety of substituents at the β-position (C5). libretexts.org This approach allows for the construction of a diverse array of complex molecules with the (R)-4-isopropyldihydrofuran-2(3H)-one core structure.

Another approach to forming complex conjugates involves using the lactone as a building block in multi-step syntheses. The lactone can be opened to the corresponding γ-hydroxy acid, which can then be further functionalized before a final re-cyclization step to form a more complex lactone derivative.

Biological and Pharmacological Research on 4 Substituted Dihydrofuran 2 3h One Systems

Investigation as Lead Molecules for Drug Development

The 4-substituted dihydrofuran-2(3H)-one scaffold is a recognized building block in medicinal chemistry, valued for its utility in creating complex molecules with potential therapeutic effects. chemicalbook.com A notable example is the closely related compound, (R)-4-propyldihydrofuran-2(3H)-one, which serves as a crucial chiral intermediate in the diastereoselective synthesis of Brivaracetam, a third-generation antiepileptic drug. nbinno.comchemicalbook.comgoogle.com The use of this specific chiral lactone ensures the high optical purity of the final active pharmaceutical ingredient, which is critical for its therapeutic efficacy and safety profile. google.com

The versatility of the dihydrofuranone core as a scaffold for lead discovery is further demonstrated by studies on other derivatives. For instance, a series of 5-substituted 4,5-dihydro-3,3-diethyl-2(3H)-furanones have been prepared and evaluated as potential subtype-selective muscarinic ligands, with some compounds showing promise as leads for developing muscarinic agonists. researchgate.net The dihydro-4-hydroxy-2(3H)-furanone ring system is also considered a valuable scaffold for designing new therapeutic agents due to its simple and synthetically accessible structure, which serves as an attractive starting point for chemical modifications. The ability of its hydroxyl and carbonyl groups to form hydrogen bonds is a key feature in designing molecules that can interact with specific biological targets.

Enzyme Inhibition and Target Identification Studies

The dihydrofuranone scaffold is a subject of investigation for its potential to inhibit various enzymes, a common strategy in drug discovery.

Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) is a validated target for antimalarial drug discovery, as it is essential for the parasite's survival. nih.govdrugbank.com Inhibition of this enzyme disrupts the de novo pyrimidine (B1678525) biosynthesis pathway, leading to parasite death without significantly affecting the human host. nih.govnih.gov Current research into PfDHODH inhibitors has focused on various chemical scaffolds, such as triazolopyrimidines and thiophene-carboxamides. drugbank.comnih.gov While the structural plasticity of PfDHODH allows it to bind inhibitors from different chemical classes, there is no information available from the conducted research to suggest that dihydrofuranone scaffolds have been investigated as inhibitors of this specific enzyme. drugbank.com

Structure-Activity Relationship (SAR) analysis is a critical component of drug discovery that investigates how the chemical structure of a compound influences its biological activity. For dihydrofuranone derivatives, SAR studies are essential to optimize their potency and selectivity. The core structure of dihydro-4-hydroxy-2(3H)-furanone, with its hydroxyl and lactone groups, provides key interaction points with biological targets like proteins.

Key aspects of SAR for this scaffold include:

Functional Group Modification : Introducing or altering substituents at various positions on the furanone ring can significantly impact activity. For example, modifications to the hydroxyl or lactone positions are common strategies.

Stereochemistry : The chiral center at the 4-position is crucial. As seen with the propyl analogue used for Brivaracetam, the (R)-configuration is essential for its specific biological function. chemicalbook.comgoogle.com

Substituent Properties : The nature, size, and electronic properties of the substituent at the 4-position (e.g., isopropyl vs. propyl) can dramatically alter the compound's interaction with a target receptor or enzyme. ijrti.org

Systematic exploration of these structural modifications allows chemists to build a comprehensive SAR profile, guiding the design of more effective and targeted therapeutic agents. nih.govnih.gov

Diverse Bioactivity Profiles of Dihydrofuranone Derivatives

Derivatives of dihydrofuran-2(3H)-one have been shown to possess a variety of biological activities, including antimicrobial, antifungal, and antioxidant properties.

The furanone core is associated with a broad spectrum of biological activities, including antibacterial and antifungal effects. ijrti.org Research has shown that the antimicrobial activity of furan (B31954) derivatives is influenced by the specific substitutions on the furan ring. ijrti.org For example, hybrid molecules combining furan-2(3H)-one and chromen-4(4H)-one structures have been synthesized and are considered to have potential antibacterial activity. mdpi.com

The broader class of furanones, including nitrofuran derivatives, are noted for their pronounced antibacterial properties. mdpi.com Similarly, other heterocyclic systems incorporating triazole moieties have demonstrated significant antibacterial and antifungal activities. mdpi.comnih.gov Chalcone derivatives that include a furan ring have also been synthesized and evaluated for their antifungal properties. nih.gov This body of research underscores the potential of the dihydrofuranone scaffold as a basis for developing new antimicrobial and antifungal agents.

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. nih.gov The furanone scaffold is present in various compounds that exhibit antioxidant activity. For instance, furan derivatives with a hydroxyl group on a substituted phenyl ring have been shown to possess good antioxidant properties, with activity linked to the O-H bond dissociation energy, which is comparable to that of Vitamin E. researchgate.net Studies on 2,3-dihydrobenzo[b]furan-5-ol have also detailed its antioxidant profile. nih.gov The antioxidant potential of such compounds is often attributed to their ability to donate a hydrogen atom, neutralizing free radicals. researchgate.net

The specific compound (4R,5S)-5-(3-hydroxy-2,6-dimethylphenyl)-4-isopropyldihydrofuran-2-one is a synthetic dihydrofuran derivative. ontosight.ai While its unique structure suggests potential applications in various fields, specific studies and experimental data on its antioxidant properties are not currently available in the public domain, and further research is needed to explore its potential bioactivities. ontosight.ai However, research on other complex polyphenolic structures containing heterocyclic rings, such as dihydroquercetin derivatives, has shown that structural modifications can modulate antioxidant activity. scielo.br

Antiviral and Antitumor Effects

The investigation into the antiviral and antitumor potential of compounds featuring the dihydrofuran-2(3H)-one core has yielded promising results, showcasing the versatility of this chemical scaffold in developing novel therapeutic agents.

Research into novel furan-2(3H)-one derivatives has demonstrated their potential as antiproliferative agents. A series of these compounds, synthesized through green chemistry methods, were evaluated for their in vitro cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7). Several derivatives exhibited significant cytotoxic effects against these cell lines. rsc.org For instance, certain compounds showed superior cytotoxicity against the HCT116 and MCF-7 cell lines. rsc.org Theoretical studies using density functional theory (DFT) have suggested that the electron transfer capabilities of these derivatives may be crucial for their ability to inhibit cancer cell proliferation. rsc.org

Table 1: Cytotoxicity of Selected Furan-2(3H)-one Derivatives against Human Cancer Cell Lines rsc.org

CompoundCell LineCytotoxic Activity
L13HCT116Superior
L3HCT116, MCF-7Robust
L4HCT116, MCF-7Robust
L5HCT116, MCF-7Robust
LNHCT116, MCF-7Robust
L1HepG-2Superior
L2HepG-2Superior

It is important to note that while these studies highlight the potential of the broader class of furan-2(3H)-one derivatives, specific research on the antiviral and antitumor effects of (R)-4-Isopropyldihydrofuran-2(3H)-one itself is not extensively documented in the reviewed literature.

Antinociceptive and Anti-inflammatory Properties

The exploration of 4-substituted dihydrofuran-2(3H)-one systems and related heterocyclic structures has revealed their potential in modulating pain and inflammation pathways. While direct studies on the antinociceptive and anti-inflammatory properties of (R)-4-Isopropyldihydrofuran-2(3H)-one are limited, research on analogous structures provides valuable insights.

For instance, studies on other heterocyclic compounds have demonstrated significant anti-inflammatory activity. Derivatives of 1,4-dihydropyridine (B1200194) have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in vitro. nih.gov In in vivo models of acute lung injury, a lead compound from this class was found to decrease levels of NO, myeloperoxidase activity, leukocyte migration, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and IL-6. nih.gov This compound also promoted an anti-inflammatory response by increasing the secretion of the anti-inflammatory cytokine IL-10. nih.gov

Although not dihydrofuran-2(3H)-one derivatives, these findings with other heterocyclic systems underscore the potential for small, substituted ring structures to exert potent anti-inflammatory effects. The structural features of these molecules are key to their biological activity, and similar structure-activity relationships may exist for the 4-substituted dihydrofuran-2(3H)-one class.

Immunomodulatory Potentials (e.g., IL-8 inhibition through specific derivatives)

For example, certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. Inhibition of PDE4 can lead to a reduction in the production of pro-inflammatory cytokines. One such pyridazinone derivative was shown to decrease the production of IL-8 in polymorphonuclear leukocyte cells, highlighting its anti-inflammatory and immunomodulatory potential.

These findings from related heterocyclic systems suggest that the dihydrofuran-2(3H)-one scaffold could also be a valuable template for the design of novel immunomodulatory agents. The substitution pattern on the ring is likely to be a critical determinant of such activity.

Natural Occurrence and Biological Significance of 4-Isopropyldihydrofuran-2(3H)-one Derivatives

While there is no specific information available in the reviewed literature regarding the natural occurrence of (R)-4-Isopropyldihydrofuran-2(3H)-one, the biological significance of a closely related compound, (R)-4-propyldihydrofuran-2(3H)-one, is well-established. This compound serves as a crucial intermediate in the synthesis of Brivaracetam. chemicalbook.comgoogle.com Brivaracetam is a third-generation antiepileptic drug used in the treatment of epilepsy. chemicalbook.com

The synthesis of Brivaracetam highlights the importance of the (R)-4-alkyldihydrofuran-2(3H)-one core structure in medicinal chemistry. The specific stereochemistry at the C4 position is critical for the desired pharmacological activity of the final product. The process for the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one has been developed to ensure a high enantiomeric ratio, which is essential for the purity of the final active pharmaceutical ingredient. google.com

The role of (R)-4-propyldihydrofuran-2(3H)-one as a key building block for a clinically significant drug underscores the biological relevance of this class of compounds, even if their direct biological activities are not the primary focus of current research.

Advanced Characterization and Computational Studies

Spectroscopic Analysis of Chiral Dihydrofuranones

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of chiral dihydrofuranones. These techniques provide detailed information on the molecular framework, stereochemical configuration, and enantiomeric composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the stereochemistry of chiral compounds. For derivatives and intermediates in the synthesis of related chiral lactones, such as (R)-4-propyldihydrofuran-2(3H)-one, ¹H-NMR is routinely used to confirm structural integrity. For instance, the analysis of a key intermediate in a synthetic pathway can provide detailed information about the arrangement of protons in the molecule. google.com

To distinguish between enantiomers, which have identical NMR spectra under normal conditions, chiral solvating agents (CSAs) can be employed. researchgate.net These agents form transient diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum. researchgate.net This method is highly valuable for determining the stereochemical purity of chiral O-heterocycles. researchgate.net The stereochemical assignment of synthesized chiral heterocyclic compounds is often performed using a combination of NMR spectroscopy and X-ray analysis. researchgate.net

Table 1: Representative ¹H-NMR Data for a Dihydrofuranone Synthesis Intermediate

This table illustrates the type of data obtained from NMR analysis for an intermediate in the synthesis of a related (R)-4-alkyl-dihydrofuranone.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.41 - 7.27m-5H (Aromatic)
4.43 - 4.34m-1H
4.32 - 4.19m-2H
2.53 - 2.42m-1H
2.19dd16.2, 5.21H
2.07dd16.2, 8.21H
1.53d6.93H
1.38 - 1.24m-4H
0.97 - 0.83m-3H

Source: Data adapted from analysis of (R)-3-(nitromethyl)hexanoate, an intermediate for (R)-4-propyldihydrofuran-2(3H)-one. google.com

Mass spectrometry (MS) and Infrared (IR) spectroscopy are fundamental techniques for the structural elucidation of organic molecules. arcjournals.orgarcjournals.org IR spectroscopy is used to identify the functional groups present in a molecule by exploiting the principle that molecular bonds absorb specific frequencies of infrared light, causing them to vibrate. arcjournals.orglibretexts.org The presence of a strong absorption band in the carbonyl region (typically ~1770 cm⁻¹ for a γ-lactone) is a key indicator of the dihydrofuranone ring structure.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula. arcjournals.orglibretexts.org The fragmentation pattern observed in a mass spectrum is characteristic of the compound's structure and can be used to confirm the connectivity of atoms. arcjournals.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by distinguishing between compounds based on the isotopic distribution of their constituent elements. libretexts.org Combining gas chromatography with both FTIR and MS (GC-FTIR/MS) offers a powerful strategy for compound identification, as it provides complementary structural information that can resolve ambiguities that may arise from using MS alone. nih.gov

Determining the enantiomeric purity of chiral compounds is critical, and chiral chromatography is the most reliable and widely used method for this purpose. openochem.org This technique utilizes a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) columns. openochem.org The CSP creates a chiral environment where the enantiomers of the analyte interact differently, forming temporary diastereomeric complexes. openochem.org Because diastereomers have different physical properties, they are separated and elute from the column at different retention times, allowing for their quantification. openochem.org

For example, in the synthesis of the related compound (R)-4-propyldihydrofuran-2(3H)-one, the enantiomeric ratio is explicitly monitored using chiral stationary phase gas chromatography, achieving high enantiomeric purity (e.g., R:S > 99.5:0.5). google.com Validated chiral HPLC methods are precise and sensitive, capable of quantifying trace amounts of an undesired enantiomer. fao.orgresearchgate.net The development of such a method involves optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers with high resolution. fao.orgresearchgate.net

Table 2: Typical Parameters for Chiral HPLC Method Validation

This table shows representative validation parameters for a chiral HPLC method used to determine the enantiomeric purity of a pharmaceutical compound.

ParameterTypical Value/Range
Column TypeCHIRALPAK AD (or similar)
Mobile Phasen-hexane:2-propanol (e.g., 70:30 v/v)
Flow Rate1 mL/min
DetectionUV at 260 nm
Resolution> 1.8
Recovery98.17% - 101.28%
Limit of Quantification (LOQ)~11 µg/mL

Source: Data adapted from validated methods for chiral pharmaceuticals. fao.orgresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods have become essential in modern chemical research, enabling the prediction of molecular properties and the simulation of chemical processes. These in silico approaches accelerate discovery and provide insights that are often difficult to obtain through experimentation alone.

In silico methods are integral to nearly every stage of the drug discovery process, from identifying new targets to designing and optimizing potential drug candidates. researchgate.netfrontiersin.org These computational tools include a wide array of techniques such as quantitative structure-activity relationships (QSAR), pharmacophore modeling, homology modeling, and molecular docking. nih.govjapsonline.com By using computer simulations, researchers can screen large virtual libraries of compounds to identify "hits" that are likely to bind to a biological target. nih.gov

For compounds like (R)-4-isopropyldihydrofuran-2(3H)-one, which may serve as a building block in pharmaceutical synthesis, these methods can predict how modifications to its structure would affect its properties and interactions with a target protein. nbinno.com This process helps to rationalize the activities of a set of ligands and guide the design of molecules with improved affinity and selectivity, ultimately reducing the time, cost, and animal testing associated with drug development. frontiersin.org

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. researchgate.net Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net By calculating the activation energies for different reaction pathways, chemists can predict which stereoisomer is likely to form preferentially.

For example, in reactions involving furan (B31954) derivatives, theoretical calculations have been used to study the stereoselectivity of Diels-Alder reactions. researchgate.net Such studies have shown that even when one stereoisomer is kinetically favored (i.e., has a lower activation barrier), the thermodynamically more stable isomer may be the major product if the reaction is reversible. researchgate.net By calculating the reaction-free energies and transition-state barriers, researchers can explain and predict the final product distribution. researchgate.net This approach is crucial for designing new, efficient synthetic routes to optically pure compounds like (R)-4-isopropyldihydrofuran-2(3H)-one. google.com

Conformational Analysis and Ligand-Receptor Interactions

Following a comprehensive review of publicly available scientific literature, it has been determined that there are currently no specific research findings, detailed data, or computational studies on the conformational analysis or ligand-receptor interactions of (R)-4-Isopropyldihydrofuran-2(3H)-one .

The existing body of research primarily focuses on the related analogue, (R)-4-propyldihydrofuran-2(3H)-one , which is recognized as a key intermediate in the synthesis of the antiepileptic drug, Brivaracetam. chemicalbook.comsmolecule.comchemicalbook.comglpbio.comchemicalbook.com Studies on this propyl-analogue indicate its importance in medicinal chemistry for developing therapies for neurological disorders. smolecule.com However, the structural variance between an isopropyl and an n-propyl substituent, while seemingly minor, can significantly influence the molecule's three-dimensional structure and its potential interactions with biological targets.

Due to the absence of specific studies on (R)-4-isopropyldihydrofuran-2(3H)-one, no data tables on conformational energies or ligand-receptor binding affinities can be generated. The scientific community has not yet published research that would provide the necessary data to fulfill the requested detailed analysis for this specific compound.

Q & A

Q. How can researchers optimize the enantioselective synthesis of (R)-4-Isopropyldihydrofuran-2(3H)-one to achieve high stereochemical purity?

Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) or chemoenzymatic approaches. For example, chemoenzymatic routes using lipases or ketoreductases enable precise stereocontrol, as demonstrated in the synthesis of related dihydrofuranone derivatives . Chiral HPLC or polarimetry should validate enantiomeric excess (>98%), while X-ray crystallography confirms absolute configuration .

Q. What spectroscopic and crystallographic methods are used to confirm the stereochemistry of (R)-4-Isopropyldihydrofuran-2(3H)-one?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for stereochemical assignment, as shown in crystallographic studies of structurally analogous compounds (e.g., (4R)-3-hydroxy-7-isopropyl-4-methyl-5,6-dihydrobenzofuran-2(4H)-one) . Complementary techniques include NOESY NMR to assess spatial proximity of substituents and electronic circular dichroism (ECD) for chiral centers .

Q. Which chromatographic methods are optimal for assessing the purity of (R)-4-Isopropyldihydrofuran-2(3H)-one in synthetic batches?

Methodological Answer: Reverse-phase HPLC with UV detection (210–260 nm) or chiral stationary phases (e.g., amylose- or cellulose-based columns) effectively separates enantiomers. GC-MS is suitable for volatile derivatives, while LC-HRMS ensures mass accuracy (<5 ppm error) for structural validation .

Advanced Research Questions

Q. What experimental strategies are employed to study the interaction of (R)-4-Isopropyldihydrofuran-2(3H)-one derivatives with biological targets like gp130 in IL-6 signaling inhibition?

Methodological Answer: Surface plasmon resonance (SPR) quantifies binding affinity (KD values) between the compound and gp130. Functional assays (e.g., STAT3 phosphorylation inhibition in breast cancer cell lines) validate downstream signaling blockade. Co-crystallization with gp130, as demonstrated for LMT-28 (a derivative), reveals binding modes at atomic resolution .

Q. How does the reactivity of the dihydrofuran-2(3H)-one ring influence its application in synthesizing complex bioactive molecules?

Methodological Answer: The strained lactone ring undergoes regioselective ring-opening reactions with nucleophiles (e.g., amines, thiols) to form functionalized intermediates. For example, alkylthio-substituted derivatives (e.g., (4S*,5R*)-4-(dodecylthio)-5-pentafluoropropane-dihydrofuran-2(3H)-one) are synthesized via thiol-Michael addition, enabling access to antiviral or anticancer scaffolds .

Q. How can researchers resolve contradictions in reported biological activities of (R)-4-Isopropyldihydrofuran-2(3H)-one derivatives across studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardized protocols (e.g., IC50 determination under uniform hypoxia/pH conditions) and orthogonal assays (e.g., thermal shift assays vs. SPR) are critical. Structural analogs with defined stereochemistry (e.g., LMT-28) should be used as positive controls .

Q. What computational approaches elucidate the mechanism of (R)-4-Isopropyldihydrofuran-2(3H)-one’s antioxidant or anti-inflammatory activity?

Methodological Answer: Density functional theory (DFT) calculates radical scavenging potential by analyzing bond dissociation energies (BDEs) of O–H groups. Molecular docking and molecular dynamics (MD) simulations (e.g., AutoDock Vina, GROMACS) model interactions with targets like NF-κB or COX-2. QSAR models correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.